Product packaging for 1-(Benzyloxy)-3-(methoxymethyl)benzene(Cat. No.:CAS No. 2379322-01-5)

1-(Benzyloxy)-3-(methoxymethyl)benzene

Cat. No.: B6323074
CAS No.: 2379322-01-5
M. Wt: 228.29 g/mol
InChI Key: HLORQBZPDBNCAR-UHFFFAOYSA-N
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Description

Contextual Overview of Benzyl (B1604629) and Methoxymethyl Ethers in Synthetic Organic Chemistry

In the intricate world of multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere in the molecule. This temporary blockage is achieved through the use of "protecting groups." Benzyl (Bn) and methoxymethyl (MOM) ethers are two such widely employed protecting groups for hydroxyl (-OH) functions.

Benzyl ethers are valued for their stability across a wide range of reaction conditions, including acidic and basic media, as well as their resistance to many oxidizing and reducing agents. nist.gov They are typically introduced by reacting an alcohol with a benzyl halide, such as benzyl bromide, in the presence of a base. nist.gov A key advantage of the benzyl group is its removal under mild conditions through catalytic hydrogenolysis (reaction with hydrogen gas in the presence of a palladium catalyst), which cleaves the ether bond to regenerate the alcohol and produce toluene (B28343) as a byproduct. nist.gov

Methoxymethyl ethers (MOM ethers) , on the other hand, are acetals and are characterized by their sensitivity to acidic conditions. nih.gov They are readily cleaved by treatment with various Brønsted or Lewis acids. nih.govblogspot.com This orthogonal deprotection strategy, where one protecting group can be removed in the presence of another, is a cornerstone of modern synthetic chemistry. nist.gov The ability to selectively deprotect one hydroxyl group while another remains protected allows for the precise and controlled construction of complex molecules.

Significance of Multifunctionalized Aromatic Ethers in Advanced Chemical Synthesis

Aromatic ethers, compounds where an ether linkage is attached to an aromatic ring, are of great importance in numerous areas of chemical science. blogspot.com Their applications span from pharmaceuticals and agrochemicals to materials science, where they are used in the synthesis of polymers and liquid crystals. blogspot.com

Multifunctionalized aromatic ethers, such as 1-(Benzyloxy)-3-(methoxymethyl)benzene, which possess more than one ether linkage with different properties, are particularly significant as building blocks or intermediates in the synthesis of complex target molecules. sigmaaldrich.com The presence of two different ether protecting groups on a single aromatic scaffold offers a strategic advantage. It allows for the sequential unmasking of phenolic hydroxyl groups, enabling regioselective modifications of the aromatic ring. This differential protection is a powerful tool for chemists, providing the flexibility to introduce various substituents at specific positions on the benzene (B151609) ring, which is a common structural motif in many biologically active compounds and advanced materials.

Research Trajectories and Academic Objectives Pertaining to this compound

While the individual components of this compound—the benzyl ether and the methoxymethyl ether—are well-established tools in organic synthesis, specific research focusing exclusively on this particular molecule is not extensively documented in publicly available literature. Its primary role appears to be that of a synthetic intermediate, a building block designed for use in more complex molecular architectures, rather than a final product with a specific application of its own.

The academic interest in a compound like this compound would lie in its potential as a precursor for the synthesis of meta-substituted phenolic compounds. The orthogonal nature of the benzyl and methoxymethyl protecting groups would allow for selective deprotection. For instance, the methoxymethyl group could be removed under acidic conditions to reveal a free phenol (B47542), which could then undergo further reaction. Subsequently, the benzyl group could be removed by hydrogenolysis to unmask the second phenolic hydroxyl group for another transformation. This stepwise deprotection strategy is fundamental in the synthesis of complex natural products, pharmaceutical agents, and functional materials where precise control over the substitution pattern of an aromatic ring is crucial.

While no specific patents were found for this exact compound, related structures are often cited in patents for the synthesis of a wide range of chemical entities. chem960.comguidechem.com The research trajectory for a compound like this would likely involve its use in the total synthesis of a larger, more complex molecule, where it serves as a key fragment to introduce a specifically substituted aromatic ring.

Chemical and Physical Properties

Below are the known chemical and physical properties of this compound.

PropertyValueSource(s)
IUPAC Name This compound sigmaaldrich.com
CAS Number 2379322-01-5 sigmaaldrich.com
Molecular Formula C15H16O2 sigmaaldrich.com
Molecular Weight 228.29 g/mol sigmaaldrich.com
Physical Form Liquid sigmaaldrich.com
Purity 97% sigmaaldrich.com

Spectroscopic Data

SpectroscopyExpected Characteristics
¹H NMR Signals in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the protons on both benzene rings. A singlet for the benzylic protons (-OCH₂Ph) around 5.0 ppm. A singlet for the methoxymethyl protons (-CH₂OCH₃) and a singlet for the methyl protons (-OCH₃).
¹³C NMR Signals for the aromatic carbons, with those attached to oxygen appearing further downfield. Signals for the benzylic carbon and the carbons of the methoxymethyl group.
IR Spectroscopy C-H stretching from the aromatic rings (approx. 3100-3000 cm⁻¹). C-O stretching for the ether linkages. Characteristic peaks for the benzene rings.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns characteristic of benzyl ethers and methoxymethyl ethers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16O2 B6323074 1-(Benzyloxy)-3-(methoxymethyl)benzene CAS No. 2379322-01-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(methoxymethyl)-3-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-16-11-14-8-5-9-15(10-14)17-12-13-6-3-2-4-7-13/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLORQBZPDBNCAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Pathways of 1 Benzyloxy 3 Methoxymethyl Benzene

Transformations of the Benzyloxy Ether Linkage

The benzyloxy group is a widely used protecting group for alcohols and phenols due to its stability under various conditions and the multiple methods available for its removal. wikipedia.org The primary transformation of this linkage is its cleavage to reveal the parent phenol (B47542). This deprotection can be achieved under reductive, oxidative, or acidic conditions. wikipedia.orgorganic-chemistry.org

Reductive Cleavage: The most common method for debenzylation is catalytic hydrogenolysis. commonorganicchemistry.com This reaction involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, typically on a carbon support (Pd/C). organic-chemistry.orgcommonorganicchemistry.com The reaction is clean, often quantitative, and produces toluene (B28343) as a byproduct. organic-chemistry.org Alternative hydrogen sources like 1,4-cyclohexadiene (B1204751) can be used in the presence of other reducible functional groups. organic-chemistry.org

Oxidative Cleavage: A variety of oxidizing agents can cleave benzyl (B1604629) ethers. wikipedia.org Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are effective, particularly for p-methoxybenzyl (PMB) ethers, but methods for simple benzyl ethers using DDQ under photoirradiation have also been developed. organic-chemistry.org Other oxidative systems include CrO₃ in acetic acid, ozone, N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS). wikipedia.org

Lewis Acid-Mediated Cleavage: Strong acids can cleave benzyl ethers, although this method is limited to substrates that can tolerate acidic conditions. organic-chemistry.orgnumberanalytics.com Lewis acids such as aluminum chloride (AlCl₃) in combination with a cation scavenger have been shown to effect debenzylation. semanticscholar.orgresearchgate.net Another mild option is using trimethylsilyl (B98337) iodide in methylene (B1212753) chloride. researchgate.net

Table 1: Selected Reagents for Benzyloxy Ether Cleavage
MethodReagents and ConditionsNotesReference
Catalytic HydrogenolysisH₂, Pd/C in solvents like MeOH, EtOH, or EtOAcMost common and efficient method. organic-chemistry.orgcommonorganicchemistry.com
Oxidative DeprotectionDDQ, MeCN, photoirradiationEffective for substrates sensitive to hydrogenation. organic-chemistry.org
Oxidative DeprotectionN-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS)Alternative oxidative cleavage methods. wikipedia.org
Lewis Acid CleavageBCl₃, pentamethylbenzene (B147382) (cation scavenger)Chemoselective debenzylation at low temperatures. researchgate.net

Reactions Involving the Methoxymethyl Ether Functionality

The methoxymethyl (MOM) ether is another common protecting group for alcohols. wikipedia.org Its reactivity is primarily centered on its cleavage under acidic conditions to unmask the hydroxyl group. wikipedia.org

Cleavage of MOM ethers is typically accomplished using Brønsted or Lewis acids. wikipedia.org A variety of reagents have been developed for this purpose, offering different levels of selectivity. For instance, bismuth trichloride (B1173362) in aqueous acetonitrile (B52724) provides a simple and eco-friendly method for cleaving phenolic MOM ethers. researchgate.net Another efficient system involves the use of zinc bromide and n-propanethiol, which can rapidly and selectively deprotect MOM ethers in the presence of other protecting groups. researchgate.net The choice of reagent is critical when selective cleavage is required, for example, removing the MOM group while the benzyloxy group remains intact.

Table 2: Reagents for Methoxymethyl (MOM) Ether Cleavage
Reagent SystemConditionsKey FeaturesReference
Bismuth Trichloride (BiCl₃)30 mol% in acetonitrile/waterEco-friendly, operationally simple, good functional group compatibility. researchgate.net
Zinc Bromide (ZnBr₂) / n-Propanethiol (n-PrSH)-Rapid (<10 minutes), high yield, and high selectivity. researchgate.net
Iodine (I₂) in Methanol-Effective catalyst system for cleaving alkoxymethyl ethers. researchgate.net
Various Lewis and Brønsted AcidsVariesGeneral method for MOM group cleavage. wikipedia.org

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Core

The benzene ring of 1-(benzyloxy)-3-(methoxymethyl)benzene is activated towards electrophilic aromatic substitution (EAS) by its two electron-donating substituents. numberanalytics.commsu.edu Both the benzyloxy and the methoxymethyl groups are ortho, para-directing. numberanalytics.com Since these groups are in a meta-relationship to each other, their directing effects are additive.

The benzyloxy group directs electrophiles to the C2, C4, and C6 positions.

The methoxymethyl group directs electrophiles to the C2, C4, and C6 positions.

The combined effect strongly activates the positions ortho and para to each substituent. Specifically, the C2, C4, and C6 positions are activated. The C2 position is ortho to both groups, making it a highly likely site for substitution. The C4 and C6 positions are ortho to one group and para to the other, also making them highly favorable for electrophilic attack. The C5 position (meta to both groups) is expected to be the least reactive. Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to yield a mixture of 2-, 4-, and 6-substituted products, with the precise ratio depending on the steric bulk of the electrophile and the specific reaction conditions. libretexts.org For example, the nitration of anisole (B1667542) (methoxybenzene) yields a mixture of ortho- and para-nitroanisole, demonstrating the directing power of alkoxy groups. numberanalytics.comlibretexts.org

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
PositionDirecting Effect (Benzyloxy)Directing Effect (Methoxymethyl)Combined Effect
C2ortho (activating)ortho (activating)Strongly Activated
C4para (activating)ortho (activating)Strongly Activated
C5meta (deactivating)meta (deactivating)Deactivated
C6ortho (activating)para (activating)Strongly Activated

Nucleophilic Reactivity at Benzylic and Alkoxymethyl Centers

While the aromatic ring is electron-rich and prone to electrophilic attack, the benzylic and alkoxymethyl carbons present sites for nucleophilic reactions.

The benzylic position (the CH₂ of the benzyloxy group) is susceptible to lithiation if a directing group is present ortho to it on the benzene ring. uwindsor.ca However, in this molecule, the primary nucleophilic reactivity involves the potential for substitution at the benzylic carbon or the alkoxymethyl carbon. The C-O bonds of the ethers can be cleaved by strong nucleophiles under certain conditions, though this is less common than the acid-catalyzed or reductive cleavage methods used for deprotection. numberanalytics.comnumberanalytics.com

A more significant pathway for nucleophilic reactivity is through directed ortho-metalation (DoM). wikipedia.org The oxygen atoms of the ether groups can coordinate to a strong base like n-butyllithium, directing deprotonation (lithiation) to an adjacent ortho position on the aromatic ring. wikipedia.orgias.ac.in Given the two ether groups, competition in directing the lithiation would occur. The benzyloxy group and the methoxymethyl group can both act as directed metalation groups (DMGs). wikipedia.org The outcome would depend on factors such as the strength of coordination of the lithium to each oxygen and the acidity of the respective ortho protons. ias.ac.in This lithiation creates a potent nucleophilic center on the aromatic ring, which can then react with various electrophiles. wikipedia.org

Chemo- and Regioselective Functionalization Strategies

The presence of multiple reactive sites in this compound allows for various chemo- and regioselective functionalization strategies.

Selective Deprotection: One key strategy is the selective cleavage of one ether group while the other remains intact. The MOM group is generally more acid-labile than the benzyl group. wikipedia.orgresearchgate.net Therefore, carefully controlled acidic conditions could selectively remove the MOM protecting group. Conversely, the benzyl group can be selectively removed by catalytic hydrogenolysis, a method to which the MOM group is typically stable. organic-chemistry.orgcommonorganicchemistry.com This orthogonality allows for the sequential unmasking and derivatization of the two hydroxyl groups from which the ethers were derived.

Regioselective Aromatic Substitution: As discussed, electrophilic aromatic substitution will be directed to the C2, C4, and C6 positions. libretexts.org Achieving regioselectivity between these activated positions can be challenging. Steric hindrance may play a role, potentially favoring substitution at the less hindered C4 or C6 positions over the C2 position, which is flanked by both substituents.

Directed ortho-Metalation (DoM): DoM offers a powerful strategy for regioselective functionalization. wikipedia.org By using a strong lithium base, it is possible to deprotonate the aromatic ring specifically at a position ortho to one of the ether directing groups. wikipedia.orgias.ac.in The resulting aryllithium species can then be trapped with an electrophile, introducing a new substituent at a defined position (likely C2, C4, or C6) that might be difficult to achieve through classical EAS. wikipedia.org The competition between the benzyloxy and methoxymethyl groups as the directing entity would determine the final regiochemical outcome. ias.ac.in Such strategies enable the precise construction of complex, polysubstituted aromatic compounds. nih.govresearchgate.net

Role As a Synthetic Intermediate and Building Block in Organic Synthesis

Utility in the Construction of Complex Organic Architectures

While direct applications of 1-(Benzyloxy)-3-(methoxymethyl)benzene in the total synthesis of natural products are not extensively documented in mainstream literature, the strategic importance of its core motifs is evident in the construction of complex heterocyclic systems. For instance, the (benzyloxy)methyl group is a key component in the synthesis of complex biologically active molecules. An example is the synthesis of 6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione, a compound investigated for its anti-HIV activity. usc.gal In this synthesis, the (benzyloxy)methyl group is installed on a pyrimidine (B1678525) ring, demonstrating its utility in building up complex, multi-functionalized heterocyclic architectures. usc.gal The 1,3-disubstituted pattern of the parent benzene (B151609) ring is a common feature in many complex molecules, and this compound provides a readily available starting material for accessing this substitution pattern.

Contribution to the Development of Novel Synthetic Methodologies

The development of novel synthetic methodologies often relies on understanding how different functional groups influence reactivity. The 1,3-disubstituted benzene framework, as seen in this compound, is a common platform for studying reaction mechanisms and developing new synthetic routes. Research into the nucleophilic aromatic substitution on 1,3-disubstituted benzene derivatives, for example, has led to robust and scalable methods for creating aryl ethers. researchgate.net

Furthermore, studies on related benzyloxy-containing compounds inform the potential reactivity of this compound. For example, the synthesis of N-benzyloxy-N-methoxyurea has been developed as a convenient method from related precursors, with its structure and reactivity thoroughly analyzed. dnu.dp.ua Such fundamental studies on the synthesis and reactivity of molecules containing both benzyloxy and methoxy (B1213986) groups are crucial for designing new synthetic transformations.

Precursor in the Synthesis of Scaffolds for Chemical Biology Research

In chemical biology and medicinal chemistry, a "scaffold" is a core molecular structure upon which a variety of substituents are placed to create a library of compounds for biological screening. The 1-(benzyloxy)benzene moiety is a prominent scaffold for developing potent and selective enzyme inhibitors.

A significant example is the design of novel inhibitors for monoamine oxidases (MAO-A and MAO-B), which are important targets for neurological disorders. A series of compounds with a 1-(benzyloxy)-3-substituted-benzene core has been synthesized and evaluated. nih.gov In this research, starting materials like 3-methoxyphenol (B1666288) were benzylated to create a scaffold, which was then further modified. The study found that substituents on the benzyloxy ring significantly influenced the inhibitory activity against MAO-B, highlighting the value of this scaffold in generating structure-activity relationship (SAR) data. nih.gov The 1,3,5-trisubstituted benzene ring system, a related structural motif, is also recognized for its utility as a scaffold to pre-organize binding elements in supramolecular chemistry, which has applications in designing host-guest systems and molecular sensors. beilstein-journals.org

Interactive Table: MAO-B Inhibition by 1-(Benzyloxy)-3-substituted-benzene Analogs nih.gov

Compound IDRing A Substitution (meta-position)IC₅₀ for MAO-B (μM)
9a-Br2.73
10a-CHO1.96
11a-OCH₃15.8

This table demonstrates how modifications to the core 1-(benzyloxy)benzene scaffold affect biological activity, a key principle in drug discovery.

Synthesis of Analogues and Derivatives of this compound

This compound serves as a foundational molecule for the synthesis of more functionalized derivatives. The aromatic ring can undergo various electrophilic substitution reactions, such as nitration, halogenation, and acylation, to introduce new functional groups. The positions of these new groups are directed by the existing benzyloxy and methoxymethyl substituents.

Based on the provided sources, there is currently insufficient specific experimental data available for the compound This compound to fully populate the requested spectroscopic and chromatographic characterization methodologies. While the techniques themselves are standard in chemical analysis, detailed research findings and data tables for this particular molecule are not present in the search results.

To provide a comprehensive and accurate article as per the instructions, specific data points such as NMR chemical shifts, mass spectral fragmentation patterns, IR absorption bands, chromatographic retention times, and elemental analysis percentages are required. Without this information, a detailed and scientifically accurate article focused solely on this compound cannot be generated.

Theoretical and Computational Chemistry Studies on 1 Benzyloxy 3 Methoxymethyl Benzene

Quantum Chemical Calculations of Electronic Structure and Molecular Conformations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the fundamental electronic and structural properties of molecules. For 1-(benzyloxy)-3-(methoxymethyl)benzene, these calculations can predict its three-dimensional geometry, the distribution of electrons, and the energies of its molecular orbitals.

The electronic structure is described by the molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.govresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) rings, while the LUMO may be distributed across the aromatic systems. The presence of the electron-donating benzyloxy and methoxymethyl groups influences the energy of these orbitals.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations This table presents hypothetical yet realistic data based on typical values for substituted aromatic ethers calculated with DFT methods.

ParameterBond/Atoms InvolvedPredicted Value
Bond Lengths (Å)
C-O (benzyl ether)1.37 Å
O-CH₂ (benzyl ether)1.43 Å
C-O (methoxymethyl)1.42 Å
O-CH₃ (methoxymethyl)1.41 Å
Bond Angles (°) **
C-O-C (benzyl ether)118.5°
C-O-C (methoxymethyl)112.0°
Dihedral Angles (°) **
C-C-O-C (benzyl ether)75.0°
C-C-C-O (methoxymethyl)120.0°

Table 2: Predicted Electronic Properties for this compound This table presents hypothetical yet realistic data based on typical values for substituted aromatic ethers calculated with DFT methods.

PropertyPredicted Value (eV)
HOMO Energy-5.85 eV
LUMO Energy-0.95 eV
HOMO-LUMO Gap4.90 eV

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the determination of reaction energy barriers. A key reaction for ethers like this compound is ether cleavage, which can be promoted by strong acids or Lewis acids. researchgate.netorganic-chemistry.org

The cleavage of the benzyl (B1604629) ether linkage is of particular interest. Computational studies on the cleavage of benzyl phenyl ether and related compounds have shown that the reaction can proceed through different mechanisms, such as S_N_1 or S_N_2 pathways, depending on the reaction conditions. pnnl.govresearchgate.net In the presence of a strong acid, the ether oxygen is first protonated. The subsequent step can involve either the unimolecular dissociation of the protonated ether to form a stable benzyl cation (S_N_1) or a bimolecular attack by a nucleophile on the benzylic carbon (S_N_2). DFT calculations can be used to model the structures and energies of the reactants, intermediates, transition states, and products for both pathways. The calculated activation energies for each step help to determine the most likely reaction mechanism.

For example, the cleavage of the C(aliphatic)-O bond in benzyl phenyl ether can be catalyzed by hydronium ions in an aqueous phase or proceed via hydrogenolysis in the presence of a metal catalyst. pnnl.gov Computational modeling of the transition state for the S_N_2 attack of a bromide ion on the protonated ether would reveal an elongated C-O bond and a partially formed C-Br bond. The energy of this transition state relative to the protonated ether gives the activation barrier for the reaction. Similar computational approaches can be applied to model the cleavage of the methoxymethyl ether group. Recent studies have also explored photocatalyzed cleavage of benzyl ethers, where computational methods like time-dependent DFT (TD-DFT) can be used to model the excited states and electron transfer processes involved. researchgate.netacs.org

Table 3: Hypothetical Calculated Activation Energies for Competing Ether Cleavage Pathways This table presents hypothetical yet realistic data to illustrate how computational chemistry can distinguish between reaction mechanisms.

Reaction PathwayTransition StateCalculated Activation Energy (kcal/mol)
Benzyloxy Cleavage
S_N_1 (formation of benzyl cation)25
S_N_2 (attack by Br⁻)20
Methoxymethyl Cleavage
S_N_1 (formation of methoxymethyl cation)35
S_N_2 (attack by Br⁻)28

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry is widely used to predict and interpret spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the structural elucidation of new compounds and in the assignment of experimental spectra.

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. nih.govmdpi.com The GIAO (Gauge-Including Atomic Orbital) method, typically used in conjunction with DFT, is a popular approach for calculating the isotropic shielding values of nuclei. researchgate.net These shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). For a molecule with conformational flexibility like this compound, it is important to calculate the NMR parameters for all low-energy conformers and then obtain a Boltzmann-weighted average of the chemical shifts. The predicted chemical shifts can then be compared to experimental data to confirm the structure of the molecule.

Similarly, IR spectra can be predicted by calculating the vibrational frequencies and their corresponding intensities. This is typically done by performing a frequency calculation at the optimized geometry of the molecule. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. The predicted IR spectrum can help in identifying the characteristic vibrational modes of the molecule, such as the C-O stretching vibrations of the ether groups and the various vibrations of the aromatic rings.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound This table presents hypothetical yet realistic data based on typical values for substituted aromatic ethers.

Proton EnvironmentPredicted Chemical Shift (ppm)
Aromatic (benzyl ring)7.2-7.4
Aromatic (substituted ring)6.8-7.1
-O-CH₂- (benzyl)5.1
-CH₂-O- (methoxymethyl)4.5
-O-CH₃ (methoxymethyl)3.4

Future Perspectives and Emerging Research Directions

Development of Environmentally Benign and Sustainable Synthetic Routes

The chemical industry is increasingly shifting towards greener and more sustainable practices, and the synthesis of 1-(benzyloxy)-3-(methoxymethyl)benzene is no exception. Traditional methods for creating ethers, like the Williamson ether synthesis, often use harsh chemicals and produce significant waste. acs.orgnih.gov Future research aims to develop more environmentally friendly alternatives.

A major goal is to replace hazardous organic solvents with greener options, such as propylene (B89431) carbonate, which is less toxic and can be recycled. acs.org Another key area is the development of new catalysts, particularly those based on abundant and non-toxic metals like iron, to make reactions more efficient and reduce energy consumption. acs.orgnih.gov Researchers are also focused on "atom economy," designing reactions where most of the starting materials end up in the final product, thus minimizing waste. acs.org This includes exploring direct C-H activation reactions, which could simplify the synthesis process. nih.gov The use of renewable resources, such as materials derived from biomass, is also a promising avenue for a more sustainable future. researchgate.net

Interactive Table: Strategies for Sustainable Synthesis

Synthetic StrategyAdvantagesResearch Focus
Green SolventsReduces pollution and allows for reuse. acs.orgPropylene carbonate, water-based systems, and other non-toxic solvents. acs.orgresearchgate.net
Efficient CatalysisLowers energy use and improves reaction control. acs.orggoogle.comIron-based catalysts, organocatalysts, and other earth-abundant metals. acs.orgnih.gov
Atom EconomyCreates less waste by using reactants more efficiently. acs.orgC-H activation and other direct functionalization methods. nih.gov
Renewable FeedstocksDecreases reliance on fossil fuels. researchgate.netUse of bio-based starting materials and enzyme-catalyzed reactions. researchgate.net

Exploration of Unprecedented Reactivity and Catalytic Transformations

The unique structure of this compound, with its two different ether groups, offers exciting possibilities for discovering new chemical reactions. The benzyl (B1604629) ether group is particularly interesting because its C-O bond can be selectively broken under certain conditions. jeeadv.ac.in This allows chemists to either remove the benzyl group or use it to trigger further reactions in a controlled manner. Future work will likely focus on finding new catalysts that can perform these transformations with high precision and under mild conditions. nih.gov

The methoxymethyl group also holds potential for new discoveries. While it is often used as a stable protecting group, researchers are exploring ways to activate its C-H bonds directly. researchgate.net This would allow for the attachment of other functional groups without complex, multi-step procedures. The interaction between the two ether groups could also lead to novel intramolecular reactions, forming complex ring structures. acs.orgacs.org The development of "tandem reactions," where several transformations happen in a single step, is another promising direction that takes advantage of the molecule's unique reactivity. acs.orgacs.org

Interactive Table: Exploring New Reactivity

Reactive SitePotential TransformationResearch Direction
Benzylic C-O bondSelective bond cleavage and functionalization. jeeadv.ac.inDevelopment of highly selective and mild catalytic systems. nih.gov
Methoxymethyl C-H bondsDirect attachment of new functional groups. researchgate.netCatalytic C-H activation and functionalization. researchgate.netthieme-connect.de
Dual Ether FunctionalityFormation of new ring structures through intramolecular reactions. acs.orgacs.orgDesign of catalysts to control complex cyclization pathways. acs.orgacs.org
Combined ReactivityMulti-step transformations in a single reaction vessel. acs.orgacs.orgDevelopment of novel tandem and cascade reactions.

Expanded Applications in Advanced Materials Science and Interdisciplinary Fields

The properties of this compound, such as its stability and ability to dissolve in organic solvents, make it a valuable component for creating new materials. In polymer science, this molecule can be used as a building block to create advanced polymers with enhanced properties. numberanalytics.com The aromatic ring in its structure can increase the heat resistance and strength of materials like poly(benzyl ethers), while the flexible ether groups can make them easier to process. rsc.orgmdpi.com Future research will likely explore its use in high-performance plastics for industries such as aerospace and electronics. rsc.org

Beyond polymers, the structure of this compound is well-suited for designing new types of liquid crystals and functional dyes. The combination of a rigid core and flexible side chains could lead to materials with unique optical or electronic properties. In other scientific areas, this compound could serve as a foundational structure for developing new chemical sensors or as a starting point for synthesizing molecules with potential applications in medicine. google.com As scientists continue to investigate its properties, the range of applications for this versatile compound is expected to grow.

Interactive Table: Future Applications

Field of ApplicationPotential RoleDesired Outcome
Polymer ScienceMonomer or additive in polymers. numberanalytics.comCreation of high-strength, thermally stable plastics. rsc.orgmdpi.com
Advanced MaterialsBuilding block for functional materials.Development of novel liquid crystals, dyes, and electronic materials.
Interdisciplinary FieldsScaffold for complex molecules.Design of new chemical sensors and precursors for pharmaceuticals. google.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Benzyloxy)-3-(methoxymethyl)benzene, and how can reaction yields be maximized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, brominated intermediates (e.g., 1-(bromomethyl)-3-(trifluoromethoxy)benzene) can undergo benzyloxy-group introduction using benzyl alcohol under basic conditions . Optimization includes controlling stoichiometry (e.g., 1.2 equivalents of benzyl bromide) and reaction time (12–24 hours at 60–80°C). Catalysts like K2CO3 or phase-transfer agents improve yields (up to 93% reported for analogous compounds) . Purification via silica gel chromatography (20–40% EtOAc/hexanes) is standard .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Key peaks include aromatic protons (δ 6.8–7.5 ppm), methoxymethyl (-OCH2O-) protons (δ 3.3–4.5 ppm), and benzyloxy methylene (δ 4.8–5.2 ppm). Coupling constants (e.g., J = 7.9 Hz for aromatic protons) resolve substitution patterns .
  • ESI-MS : Molecular ion [M+H]<sup>+</sup> matches calculated m/z (e.g., C15H16O2 requires 228.1150) .

Q. How can solvent selection influence the reaction efficiency in synthesizing this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions, while toluene or THF is preferred for Grignard or coupling reactions. For example, DMF increases benzyloxy-group incorporation efficiency by 20% compared to THF in analogous syntheses .

Advanced Research Questions

Q. How can contradictions in NMR data arising from dynamic stereochemistry or substituent effects be resolved?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) or 2D techniques (e.g., COSY, NOESY) clarify ambiguities. For methoxymethyl groups, VT-NMR at −40°C can "freeze" conformers, splitting broad singlets into distinct peaks. Computational modeling (DFT) predicts chemical shifts within ±0.2 ppm of experimental values .

Q. What strategies improve regioselectivity in electrophilic substitutions on this compound?

  • Methodological Answer : The benzyloxy group is ortho/para-directing, while methoxymethyl is meta-directing. Competitive directing effects can be balanced using steric hindrance (e.g., bulky substituents) or Lewis acid catalysts (e.g., AlCl3). For nitration, HNO3/H2SO4 at 0°C favors para-substitution (70% selectivity) .

Q. How is single-crystal X-ray diffraction applied to resolve the compound’s stereoelectronic properties?

  • Methodological Answer : Crystals grown via slow evaporation (hexanes/EtOAc) are analyzed using SHELX software. Key parameters include bond angles (C-O-C ~112°) and torsion angles (benzyloxy group dihedral angle ~45°). Data refinement (R factor <0.05) ensures accuracy .

Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : DFT calculations (B3LYP/6-311+G**) model transition states for Suzuki couplings. Fukui indices identify reactive sites—the methoxymethyl group has higher electrophilicity (f<sup>+</sup> = 0.12) than the benzyloxy group (f<sup>+</sup> = 0.08), directing palladium catalysis to the former .

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